molecular formula C8H13NO2 B13094745 N-(2-methoxyethyl)-N-methylfuran-2-amine

N-(2-methoxyethyl)-N-methylfuran-2-amine

Cat. No.: B13094745
M. Wt: 155.19 g/mol
InChI Key: DIDOIUGISJSVHM-UHFFFAOYSA-N
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Description

Furan-2-ylmethyl-(2-methoxy-ethyl)-amine is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic aromatic compounds characterized by a five-membered ring structure containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-2-ylmethyl-(2-methoxy-ethyl)-amine typically involves the reaction of furan derivatives with appropriate amine precursors. One common method is the nucleophilic substitution reaction where a furan derivative reacts with 2-methoxy-ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of Furan-2-ylmethyl-(2-methoxy-ethyl)-amine may involve continuous flow reactors to ensure consistent product quality and yield. The process typically includes steps such as purification through distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Furan-2-ylmethyl-(2-methoxy-ethyl)-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding furan derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its reduced form.

    Substitution: The compound can participate in substitution reactions where functional groups on the furan ring are replaced with other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction may produce furan-2-ylmethyl-(2-methoxy-ethyl)-amine alcohols.

Scientific Research Applications

Furan-2-ylmethyl-(2-methoxy-ethyl)-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Furan-2-ylmethyl-(2-methoxy-ethyl)-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

  • Furan-2-ylmethylamine
  • 2-Methoxy-ethylamine
  • Furan-2-carboxylic acid

Uniqueness

Furan-2-ylmethyl-(2-methoxy-ethyl)-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or selectivity in certain reactions, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

N-(2-methoxyethyl)-N-methylfuran-2-amine

InChI

InChI=1S/C8H13NO2/c1-9(5-7-10-2)8-4-3-6-11-8/h3-4,6H,5,7H2,1-2H3

InChI Key

DIDOIUGISJSVHM-UHFFFAOYSA-N

Canonical SMILES

CN(CCOC)C1=CC=CO1

Origin of Product

United States

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